![molecular formula C10H8ClNO3 B13659701 Ethyl 6-Chlorobenzo[c]isoxazole-3-carboxylate](/img/structure/B13659701.png)
Ethyl 6-Chlorobenzo[c]isoxazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-Chlorobenzo[c]isoxazole-3-carboxylate is a chemical compound with the molecular formula C10H8ClNO3 and a molecular weight of 225.63 g/mol. This compound belongs to the isoxazole family, which is known for its significant biological activities and therapeutic potential . Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions .
Vorbereitungsmethoden
The synthesis of Ethyl 6-Chlorobenzo[c]isoxazole-3-carboxylate typically involves the cycloaddition reaction of an alkyne with a nitrile oxide . This reaction is often catalyzed by copper (I) or ruthenium (II) to form the isoxazole ring . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
In industrial production, the synthesis may involve the reaction of 3-hydroxybenzoic acid with ethyl chloroformate in the presence of a base, followed by cyclization to form the isoxazole ring . The reaction conditions typically include the use of solvents like dry DMF and catalysts such as EDC·HCl .
Analyse Chemischer Reaktionen
Ethyl 6-Chlorobenzo[c]isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Ethyl 6-Chlorobenzo[c]isoxazole-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound exhibits significant biological activities, including anticancer, antioxidant, antibacterial, and antimicrobial properties.
Medicine: Isoxazole derivatives, including this compound, are being explored for their potential as therapeutic agents in the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of Ethyl 6-Chlorobenzo[c]isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to inhibit enzymes such as histone deacetylases (HDACs), which play a crucial role in regulating gene expression . By inhibiting HDACs, these compounds can induce cell cycle arrest, apoptosis, and differentiation in cancer cells . Additionally, they may interact with other molecular targets, such as GABA receptors, to exert their biological effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl 6-Chlorobenzo[c]isoxazole-3-carboxylate can be compared with other similar compounds, such as:
Sulfamethoxazole: An antibiotic with a similar isoxazole core structure.
Muscimol: A psychoactive compound that acts as a GABA receptor agonist.
Ibotenic acid: A neurotoxin and research tool used in neuroscience.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl ester group, which may confer distinct biological activities and chemical reactivity compared to other isoxazole derivatives .
Eigenschaften
Molekularformel |
C10H8ClNO3 |
|---|---|
Molekulargewicht |
225.63 g/mol |
IUPAC-Name |
ethyl 6-chloro-2,1-benzoxazole-3-carboxylate |
InChI |
InChI=1S/C10H8ClNO3/c1-2-14-10(13)9-7-4-3-6(11)5-8(7)12-15-9/h3-5H,2H2,1H3 |
InChI-Schlüssel |
IYCZCYOVDJWBAN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C2C=CC(=CC2=NO1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


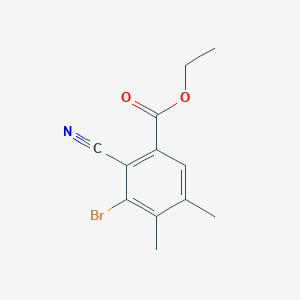
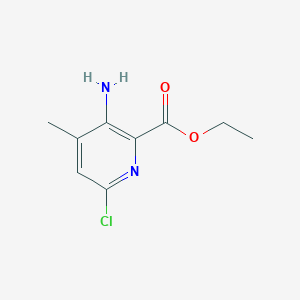
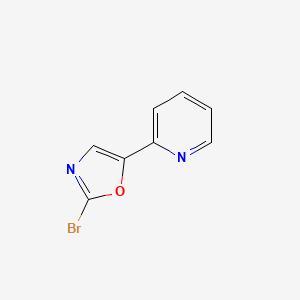
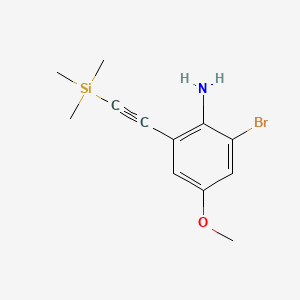
![Methyl 5-Methoxybenzo[c]isoxazole-3-carboxylate](/img/structure/B13659638.png)
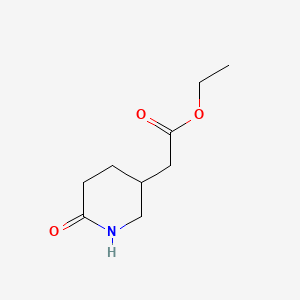
![3-Chloro-4-methylbenzo[d]isoxazole](/img/structure/B13659645.png)

![tert-Butyl 2,7-dibromo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate](/img/structure/B13659651.png)
![5-Chlorothiazolo[4,5-d]pyrimidine](/img/structure/B13659676.png)
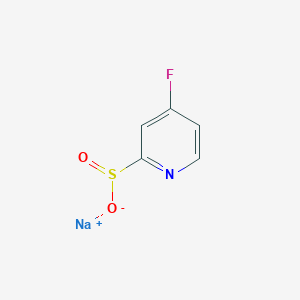
![Methyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate](/img/structure/B13659687.png)
![Benzo[d]isothiazol-6-ylboronic acid](/img/structure/B13659691.png)
![4-[3-(4-carboxyphenyl)-5-[2,3,4,5,6-pentakis[3,5-bis(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid](/img/structure/B13659697.png)
